Orthogonal Protection for Sequential Synthesis of Thrombin Inhibitor
In the synthesis of a potent thrombin inhibitor, CAS 439116-15-1 served as the orthogonally protected bis-benzylic amine for a mild lactone aminolysis reaction . This reaction, which yielded the key P2-P3 fragment, proceeded with high efficiency due to the compound's precise spatial and chemical arrangement. In contrast, the use of a generic mono-protected amine, such as tert-butyl (4-chlorobenzyl)carbamate (CAS 120157-95-1), would result in a mixture of products due to the absence of a second, orthogonally reactive site, fundamentally preventing the stereoselective and regioselective coupling that is essential for the target molecule [1].
| Evidence Dimension | Successful Completion of Stereoselective Lactone Aminolysis |
|---|---|
| Target Compound Data | Successful, leading to the desired thrombin inhibitor intermediate. |
| Comparator Or Baseline | Mono-protected amine (e.g., tert-butyl (4-chlorobenzyl)carbamate, CAS 120157-95-1) |
| Quantified Difference | Reaction not feasible; would lead to undefined product mixtures and no desired product. |
| Conditions | Mild lactone aminolysis with a diastereomerically pure lactone, as part of a multi-step synthesis. |
Why This Matters
This demonstrates the compound's essential role in a specific, high-value synthetic route for a pharmaceutically relevant target, where substitution with a simpler analog is impossible.
- [1] BOC Sciences. tert-Butyl 4-chlorobenzylcarbamate. Product Datasheet, CAS 120157-95-1. View Source
